molecular formula C15H11ClFNO B5803639 1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one

Cat. No. B5803639
M. Wt: 275.70 g/mol
InChI Key: RTQPWIIBVZLRMB-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one, also known as Clonitazene, is a synthetic opioid analgesic drug. It was first synthesized in the 1950s and was initially used as a pain reliever. Clonitazene is a potent opioid agonist that acts on the central nervous system to relieve pain. It has been found to be more potent than morphine and has a longer duration of action.

Mechanism of Action

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one acts on the central nervous system by binding to opioid receptors. It primarily binds to the mu-opioid receptor, which is responsible for its analgesic effects. This compound also binds to the delta and kappa opioid receptors, which may contribute to its other effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which may contribute to its reinforcing effects. This compound has also been found to decrease the release of norepinephrine and serotonin, which may contribute to its sedative effects.

Advantages and Limitations for Lab Experiments

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has several advantages for use in lab experiments. It is a potent opioid agonist that can be used to study the opioid receptor system. It has also been found to be effective in animal models of pain and opioid addiction. However, this compound has several limitations. It is highly addictive and can be lethal at high doses. It also has a long half-life, which can make it difficult to study its effects over time.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one. One area of research is the development of new opioid analgesics that are less addictive and have fewer side effects. Another area of research is the development of new treatments for opioid addiction. This compound may also be useful in the study of the opioid receptor system and the development of new drugs that target these receptors.

Synthesis Methods

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one can be synthesized by the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with propenone to form this compound.

Scientific Research Applications

1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-2-propen-1-one has been extensively studied for its analgesic properties. It has been found to be effective in relieving moderate to severe pain in animal models. This compound has also been studied for its potential use in the treatment of opioid addiction. It has been found to be effective in reducing opioid withdrawal symptoms and cravings.

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-fluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFNO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-10,18H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQPWIIBVZLRMB-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CNC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/NC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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